Bis(4-methylcyclohexyl)amine hydrochloride

lipophilicity octanol-water partition coefficient membrane permeability

Bis(4-methylcyclohexyl)amine hydrochloride (CAS 879670-30-1) is the hydrochloride salt of a secondary amine bearing two 4-methylcyclohexyl substituents on the nitrogen atom, with the molecular formula C14H28ClN and a molecular weight of 245.83 g/mol. It belongs to the broader class of alicyclic secondary amines, which are widely employed as intermediates in pharmaceutical synthesis, agrochemical manufacturing, corrosion inhibitor formulations, and polymer chemistry.

Molecular Formula C14H28ClN
Molecular Weight 245.83 g/mol
CAS No. 879670-30-1
Cat. No. B8207904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylcyclohexyl)amine hydrochloride
CAS879670-30-1
Molecular FormulaC14H28ClN
Molecular Weight245.83 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC2CCC(CC2)C.Cl
InChIInChI=1S/C14H27N.ClH/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;/h11-15H,3-10H2,1-2H3;1H
InChIKeyPVPUTCBLOIOPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-methylcyclohexyl)amine hydrochloride (CAS 879670-30-1): A Sterically Defined, High-Lipophilicity Secondary Amine Building Block


Bis(4-methylcyclohexyl)amine hydrochloride (CAS 879670-30-1) is the hydrochloride salt of a secondary amine bearing two 4-methylcyclohexyl substituents on the nitrogen atom, with the molecular formula C14H28ClN and a molecular weight of 245.83 g/mol . It belongs to the broader class of alicyclic secondary amines, which are widely employed as intermediates in pharmaceutical synthesis, agrochemical manufacturing, corrosion inhibitor formulations, and polymer chemistry [1]. The compound is commercially available at research-grade purity (≥95–98%) from multiple suppliers, positioning it as an accessible yet structurally specialized building block for applications where predictable steric bulk and elevated lipophilicity are critical design parameters [2].

Why Bis(4-methylcyclohexyl)amine hydrochloride Cannot Be Directly Replaced by Unsubstituted or Mono-Substituted Cyclohexylamine Analogs


Generic substitution within the alicyclic secondary amine class is unreliable because the dual 4-methyl substitution on the cyclohexyl rings of Bis(4-methylcyclohexyl)amine hydrochloride confers a distinct combination of elevated lipophilicity (LogP ≈ 4.16), increased steric bulk around the nitrogen center, and reduced aqueous solubility relative to the parent dicyclohexylamine (LogP ≈ 3.4) or mono-substituted analogs such as 4-tert-butylcyclohexylamine (LogP ≈ 3.12) [1]. These physicochemical differences directly translate into divergent performance in applications where phase-partitioning behavior, nucleophilic reactivity, or ligand steric profile is critical; simply interchanging compounds without accounting for these quantifiable property gaps risks altered reaction kinetics, stereochemical outcomes, and product quality [2].

Bis(4-methylcyclohexyl)amine hydrochloride (879670-30-1): Quantitative Differentiation Evidence Against Closest Analogs


Elevated Lipophilicity (LogP) as a Phase-Partitioning Differentiator

Bis(4-methylcyclohexyl)amine hydrochloride exhibits a calculated octanol-water partition coefficient (LogP) of 4.1552, derived from its molecular structure . This value is 0.76 log units higher than that of the direct unsubstituted analog dicyclohexylamine (LogP = 3.40) [1] and 1.04 log units higher than the mono-substituted 4-tert-butylcyclohexylamine (LogP = 3.12) . A ΔLogP of 0.76 corresponds to an approximately 5.75-fold increase in octanol-water partitioning, indicating substantially greater lipophilic character for the target compound.

lipophilicity octanol-water partition coefficient membrane permeability extraction efficiency

Steric Hindrance at the Amine Nitrogen: Attenuated Nucleophilic Reactivity Relative to Less Substituted Analogs

The dual equatorial 4-methyl substituents on both cyclohexyl rings of Bis(4-methylcyclohexyl)amine hydrochloride create significantly greater steric encumbrance around the nitrogen center compared to the mono-4-tert-butyl analog. Vendor technical documentation explicitly identifies that the 4-methyl groups in this compound increase steric hindrance compared to 4-tert-butyl derivatives, resulting in reduced reactivity in nucleophilic substitution reactions . While quantitative rate constants (k_rel) for specific nucleophilic displacement reactions are not available in primary literature for this exact compound, the class-level principle is established: increasing N-substituent bulk on secondary amines raises the activation barrier for SN2 pathways and favors elimination or alternative mechanisms [1].

steric hindrance nucleophilic substitution reaction kinetics selectivity

Solvent-Tunable Stereochemical Control of the 4-Methylcyclohexylamine Precursor

The stereochemical composition of the 4-methylcyclohexylamine precursor—which directly determines the cis/trans isomer distribution in the final Bis(4-methylcyclohexyl)amine product—can be controlled through solvent selection during the Rh/SiO2-catalyzed hydrogenation of 4-methylaniline. In methanol, the cis/trans ratio reaches 4.5 (63% stereochemical excess favoring the cis isomer), while switching to the non-polar solvent 2,2,4-trimethylpentane alters the ratio to 1.7 (82% stereochemical excess favoring the trans isomer) [1]. This 2.6-fold modulation of the isomer ratio provides a defined, tunable handle for controlling the stereochemical profile of the downstream bis-amine product, a control dimension not available for simpler analogs such as dicyclohexylamine which lack the 4-substituent.

stereoselective synthesis cis/trans ratio catalytic hydrogenation solvent effect

Synthetic Yield and Enantiopurity Advantage of the Schmidt Rearrangement Route to the trans-Precursor

The trans isomer of 4-methylcyclohexylamine—a key precursor for stereochemically defined Bis(4-methylcyclohexyl)amine hydrochloride—can be synthesized via a one-pot Schmidt rearrangement of trans-4-methylcyclohexanecarboxylic acid with sodium azide and protonic acid. Patent literature reports yields exceeding 85% with optical purity greater than 99.5% for this process, which eliminates the generation of toxic hydrazoic acid [1]. In contrast, traditional reductive amination routes to the analogous dicyclohexylamine typically proceed with lower stereochemical control and require separate isomer separation steps. The combination of high yield, exceptional optical purity, and an operationally safer one-pot protocol represents a quantifiable process advantage for sourcing stereochemically pure material.

Schmidt rearrangement trans-4-methylcyclohexylamine optical purity process yield

Bis(4-methylcyclohexyl)amine hydrochloride (879670-30-1): Evidence-Derived Application Scenarios for Scientific and Industrial Use


Organic Synthesis of Lipophilic Amine Intermediates Requiring High Organic-Phase Partitioning

When a synthetic route requires selective extraction of an amine intermediate into an organic solvent (e.g., ethyl acetate, dichloromethane) during workup, the elevated LogP of 4.1552 [1] provides a practical advantage over dicyclohexylamine (LogP 3.40) . The ~5.75-fold greater octanol-water partitioning reduces product loss to aqueous layers and improves recovery yield in multi-step syntheses, particularly in medicinal chemistry campaigns where intermediate lipophilicity governs purification efficiency.

Chemoselective N-Functionalization Exploiting Attenuated Nucleophilicity

In synthetic sequences where multiple amine nucleophiles are present, the sterically hindered secondary amine center of this compound (two 4-methylcyclohexyl groups) exhibits reduced SN2 reactivity compared to less-substituted analogs [1]. This differential reactivity enables chemoselective acylation, alkylation, or sulfonylation at a less-hindered primary or secondary amine site in the same reaction mixture, simplifying protecting-group-free synthetic strategies .

Stereochemical Structure-Activity Relationship (SSAR) Studies in Drug Discovery

The availability of synthetic routes delivering either cis- or trans-enriched 4-methylcyclohexylamine precursors via solvent-tunable hydrogenation (cis/trans ratios from 1.7 to 4.5) [1] or Schmidt rearrangement (>99.5% optical purity for the trans isomer) enables procurement of stereochemically defined batches of the final bis-amine hydrochloride. This is critical for SSAR studies where the spatial orientation of the 4-methyl substituent influences target binding, as the unsubstituted dicyclohexylamine lacks this stereochemical dimension entirely.

Corrosion Inhibitor or Lubricant Additive Formulation Requiring Specific Hydrophobic/Hydrophilic Balance

Alicyclic secondary amines are established components of volatile corrosion inhibitor (VCI) formulations and lubricant additive packages where amine carboxylates provide both corrosion protection and lubricity [1]. The higher LogP of this compound compared to dicyclohexylamine shifts its partitioning behavior in hydrocarbon-water systems, which can be exploited to optimize film persistence on metal surfaces in non-aqueous or mixed-phase environments .

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